N,N'-bis(4-acetylphenyl)hexanediamide
Description
Properties
IUPAC Name |
N,N'-bis(4-acetylphenyl)hexanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-15(25)17-7-11-19(12-8-17)23-21(27)5-3-4-6-22(28)24-20-13-9-18(10-14-20)16(2)26/h7-14H,3-6H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZINLNPUSUTMQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-acetylphenyl)hexanediamide typically involves the reaction of hexanediamine with 4-acetylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(4-acetylphenyl)hexanediamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-acetylphenyl)hexanediamide can undergo various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups in the acetylphenyl moieties can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of N,N’-bis(4-carboxyphenyl)hexanediamide.
Reduction: Formation of N,N’-bis(4-hydroxyphenyl)hexanediamide.
Substitution: Formation of nitro or halogenated derivatives of N,N’-bis(4-acetylphenyl)hexanediamide.
Scientific Research Applications
N,N’-bis(4-acetylphenyl)hexanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its structural properties.
Mechanism of Action
The mechanism of action of N,N’-bis(4-acetylphenyl)hexanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylphenyl groups can form hydrogen bonds or hydrophobic interactions with the active sites of proteins, modulating their activity. The hexanediamide backbone provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table compares N,N'-bis(4-acetylphenyl)hexanediamide with hexanediamide derivatives differing in aromatic substituents:
Key Observations:
- Substituent Effects on Melting Points: Compounds with polar substituents (e.g., carbamoyl in ) exhibit high melting points (>300°C), likely due to strong hydrogen bonding. The acetyl groups in the target compound may similarly elevate its melting point.
- Molecular Weight and Polarity: The acetyl-substituted derivative has moderate polarity, intermediate between carbamoyl (higher polarity) and nitro/chloro derivatives (lower polarity but higher molecular weight).
Structural Insights from Crystallography
Although crystallographic data for the target compound are absent, highlights the widespread use of SHELX software in small-molecule refinement. Compounds like N,N'-bis(4-methylbenzenesulfonamide) derivatives () exhibit defined crystal lattices stabilized by sulfonamide hydrogen bonds, suggesting that the acetyl groups in the target compound may also facilitate ordered packing.
Biological Activity
N,N'-bis(4-acetylphenyl)hexanediamide is a compound that has garnered attention for its potential biological activity, particularly in the field of cancer research. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which consists of two 4-acetylphenyl groups connected by a hexanediamide chain. Its chemical formula is , and it has a molecular weight of approximately 300.39 g/mol. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 4-acetylphenol with hexanediamine under controlled conditions. The process may include steps such as:
- Formation of the amide bond : Reacting 4-acetylphenol with hexanediamine in the presence of a coupling agent.
- Purification : Employing techniques like recrystallization or chromatography to isolate the desired product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly against various human cancer cell lines. For instance, research has demonstrated that compounds derived from similar structures exhibit significant antiproliferative effects on breast cancer (MCF-7) and liver cancer (HepG-2) cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | IC50 (µM) MCF-7 | IC50 (µM) HepG-2 |
|---|---|---|
| This compound | 15.5 ± 1.2 | 27.3 ± 3.5 |
| Doxorubicin | 10.0 ± 0.8 | 25.0 ± 2.0 |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
In a comparative study, this compound displayed lower IC50 values in MCF-7 cells compared to doxorubicin, indicating its potential as a more effective treatment option for breast cancer.
The mechanism through which this compound exerts its anticancer effects may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of cell cycle progression.
- Modulation of signaling pathways associated with cell proliferation and survival.
Case Studies
A notable case study involved the administration of this compound in vitro on MCF-7 and HepG-2 cell lines, where it was observed that:
- The compound induced significant morphological changes indicative of apoptosis.
- Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting enhanced apoptotic activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing N,N'-bis(4-acetylphenyl)hexanediamide with high yield?
- Methodological Answer : The synthesis typically involves reacting 4-acetylphenylamine with hexanedioyl chloride under controlled conditions. Key factors include:
- Solvent Choice : Use anhydrous pyridine or dichloromethane to minimize side reactions.
- Temperature : Reflux conditions (~110°C) enhance reactivity while avoiding decomposition.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity.
- Yields exceeding 70% can be achieved by maintaining stoichiometric ratios and inert atmospheres to prevent hydrolysis of the acyl chloride intermediate .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- ¹H NMR : Confirm the presence of acetyl groups (singlet at ~2.5 ppm for CH₃) and aromatic protons (multiplets at ~7.5–8.0 ppm). The hexanediamide backbone shows characteristic methylene signals (δ ~1.4–1.7 ppm).
- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and acetyl C=O stretches (~1700 cm⁻¹).
- Mass Spectrometry : Use ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z ~424). Cross-referencing with computational models ensures structural accuracy .
Q. How do substituents on the phenyl rings influence the compound’s solubility and stability?
- Methodological Answer : Comparative studies of analogs (e.g., methoxy, chloro, or nitro substituents) reveal:
- Electron-Withdrawing Groups (e.g., -NO₂): Reduce solubility in polar solvents but enhance thermal stability.
- Electron-Donating Groups (e.g., -OCH₃): Improve solubility in ethanol/water mixtures due to increased polarity.
- Quantitative structure-property relationship (QSPR) models can predict these effects using Hammett constants (σ) and logP values .
Advanced Research Questions
Q. What refinements in SHELXL are critical for resolving high-resolution crystallographic data for this compound?
- Methodological Answer :
- Twinning : Use the
TWINcommand with BASF parameters to model twinned crystals. - Hydrogen Bonding : Apply restraints for amide H atoms (AFIX 83) to refine hydrogen-bond networks.
- Disorder Handling : Apply
PARTandSUMPconstraints for disordered solvent molecules. - Recent SHELXL updates (e.g., anisotropic displacement parameters for non-H atoms) improve R-factor convergence .
Q. How to design SAR studies to evaluate anti-trypanosomal activity in alkanediamide derivatives?
- Methodological Answer :
- Core Modifications : Vary the alkanediamide chain length (C4 vs. C6) and introduce substituents (e.g., halogens) on the phenyl rings.
- Bioassays : Test against Trypanosoma brucei cultures using resazurin-based viability assays.
- Data Analysis : Corrogate activity trends with steric/electronic parameters (e.g., ClogP, polar surface area) using multivariate regression .
Q. How to resolve contradictions between spectroscopic and crystallographic data in structural analysis?
- Methodological Answer :
- X-ray vs. NMR : If NMR suggests planar amide groups but crystallography shows non-planarity, consider dynamic effects (e.g., solvent-induced conformational flexibility).
- Validation Tools : Use PLATON’s ADDSYM to check for missed symmetry and Mercury’s geometry analysis to compare bond lengths/angles with DFT-optimized structures .
Q. What strategies improve experimental phasing for macromolecular complexes involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
